

Application Notes and Protocols: Williamson Ether Synthesis of 4-Heptyloxyaniline Derivatives

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Compound of Interest

Compound Name: *4-Heptyloxyaniline*

Cat. No.: *B1329862*

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Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details a robust protocol for the synthesis of **4-heptyloxyaniline**, a valuable intermediate in the development of novel therapeutic agents and functional materials. The procedure involves the selective O-alkylation of 4-aminophenol with 1-bromoheptane. To prevent the undesired N-alkylation of the amino group, a temporary protection strategy is employed using benzaldehyde to form an imine, which is subsequently hydrolyzed to yield the target product. This method ensures high regioselectivity and good overall yields.

Data Presentation

The following table summarizes the key quantitative data for the three-step synthesis of **4-heptyloxyaniline**. The presented values are based on established procedures for analogous compounds and represent typical expected outcomes.

Step	Reactant 1	Reactant 2	Product	Solvent	Reaction Time (h)	Temperature (°C)	Typical Yield (%)
1. Protection	4-Aminophenol	Benzaldehyde	4-(Benzylideneaminophenol)	Methanol	1	Room Temp.	~95
2. Alkylation	4-(Benzylideneaminophenol)	1-Bromoheptane	N-Benzylidene-4-heptyloxyaniline	Acetone	20	Reflux	~85
3. Deprotection	Benzylidene-4-heptyloxyaniline	1N HCl	4-Heptyloxyaniline	Dichloromethane	1	Room Temp.	>90

Characterization Data for **4-Heptyloxyaniline**:

Analysis	Data
¹ H NMR (CDCl ₃ , ppm)	δ 6.75 (d, J=8.8 Hz, 2H), 6.63 (d, J=8.8 Hz, 2H), 3.86 (t, J=6.6 Hz, 2H), 3.45 (br s, 2H), 1.74 (p, J=6.7 Hz, 2H), 1.48-1.25 (m, 8H), 0.90 (t, J=6.8 Hz, 3H)
¹³ C NMR (CDCl ₃ , ppm)	δ 152.8, 140.5, 116.1, 115.8, 68.9, 31.8, 29.3, 29.2, 26.1, 22.6, 14.1

Experimental Protocols Materials and Equipment

- 4-Aminophenol

- Benzaldehyde
- 1-Bromoheptane
- Potassium carbonate (K_2CO_3), anhydrous
- Methanol
- Acetone
- Dichloromethane (DCM)
- 1N Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4), anhydrous
- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer and stir bars
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware

Step 1: Protection of the Amino Group

- To a solution of 4-aminophenol (e.g., 10 mmol) in methanol (40 mL) in a round-bottom flask, add benzaldehyde (10 mmol, 1.0 eq).
- Stir the resulting mixture at room temperature for 1 hour.
- Remove the solvent under reduced pressure using a rotary evaporator.

- The resulting residue, 4-(benzylideneamino)phenol, can be used in the next step without further purification. A yield of approximately 95% is expected.

Step 2: O-Alkylation (Williamson Ether Synthesis)

- Dissolve the crude 4-(benzylideneamino)phenol (e.g., 9.5 mmol) in acetone (100 mL) in a round-bottom flask equipped with a reflux condenser.
- Add anhydrous potassium carbonate (19 mmol, 2.0 eq) to the solution.
- Add 1-bromoheptane (9.5 mmol, 1.0 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for 20 hours with vigorous stirring.
- After cooling to room temperature, filter the inorganic salts and wash the solid residue with acetone.
- Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude **N-benzylidene-4-heptyloxyaniline**. A typical yield for this step is around 85%.

Step 3: Deprotection of the Amino Group

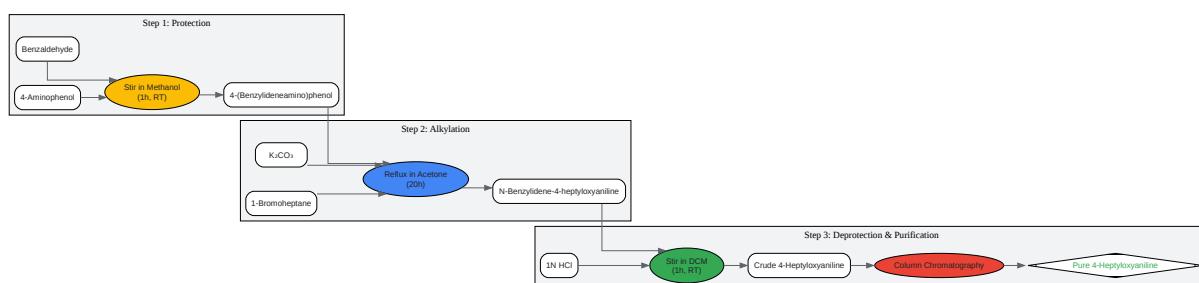
- Dissolve the crude **N-benzylidene-4-heptyloxyaniline** (e.g., 8.1 mmol) in dichloromethane (30 mL).
- Add 1N HCl (30 mL) and stir the mixture vigorously at room temperature for 1 hour.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **4-heptyloxyaniline**.

Purification

- Purify the crude product by column chromatography on silica gel.

- Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity to elute the product.
- Combine the fractions containing the pure product, as identified by thin-layer chromatography (TLC).
- Evaporate the solvent to obtain pure **4-heptyloxyaniline** as a solid. The deprotection and purification steps typically yield over 90% of the final product.

Mandatory Visualization



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Caption: Workflow for the synthesis of **4-heptyloxyaniline**.

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